5,7-dichloro-1H-indole-2-carboxylic Acid
Overview
Description
5,7-Dichloro-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H5Cl2NO2. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5,7-dichloro-1h-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives, in general, are known to impact a broad range of biochemical pathways due to their interaction with multiple receptors The downstream effects of these interactions can vary widely, depending on the specific derivative and target
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-1H-indole-2-carboxylic acid can be achieved through various methods. One common approach involves the Leimgruber–Batcho indole synthesis, which is a well-known method for constructing indole rings . This method typically involves the reaction of an o-nitrotoluene derivative with a formamide derivative under acidic conditions, followed by reduction and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Electrophilic substitution: Due to the presence of the indole ring, electrophilic substitution reactions are common. The chlorine atoms at positions 5 and 7 can influence the reactivity of the compound.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, which may alter the functional groups present on the molecule.
Cycloaddition: The indole ring can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5,7-Dichloro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1H-indole-2-carboxylic acid
- 6-Chloro-1H-indole-2-carboxylic acid
- 5,6-Difluoro-1H-indole-2-carboxylic acid
- 1-allyl-1H-indole-2-carboxylic acid
Uniqueness
5,7-Dichloro-1H-indole-2-carboxylic acid is unique due to the presence of chlorine atoms at positions 5 and 7 on the indole ring.
Properties
IUPAC Name |
5,7-dichloro-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILAXMNESNFYJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407232 | |
Record name | 5,7-dichloro-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4792-71-6 | |
Record name | 5,7-dichloro-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-dichloro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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